6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
CAS No.:
Cat. No.: VC16178599
Molecular Formula: C20H21NO4S2
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO4S2 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 6-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
| Standard InChI | InChI=1S/C20H21NO4S2/c1-13-15(11-14-7-4-5-8-16(14)25-13)12-17-19(24)21(20(26)27-17)10-6-2-3-9-18(22)23/h4-5,7-8,11-13H,2-3,6,9-10H2,1H3,(H,22,23)/b17-12- |
| Standard InChI Key | XHFYPQOHZOWMFW-ATVHPVEESA-N |
| Isomeric SMILES | CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O |
| Canonical SMILES | CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Core Functional Groups
The compound features three distinct domains:
-
2-Methyl-2H-chromen-3-yl moiety: A coumarin derivative known for its planar aromatic structure and biological activities, including anticoagulant and fluorescent properties .
-
Thiazolidin-4-one ring: A five-membered heterocycle containing nitrogen and sulfur atoms, frequently associated with antimicrobial and anti-inflammatory activities .
-
Hexanoic acid side chain: A six-carbon carboxylic acid that enhances solubility and enables salt formation for pharmaceutical formulations .
The (5Z) configuration denotes the cis orientation of the methylidene group relative to the thiazolidinone ring, critical for molecular geometry and intermolecular interactions .
Physicochemical Characteristics
The compound’s solubility is likely influenced by the polar carboxylic acid group, while the aromatic coumarin system may contribute to UV-Vis absorption maxima near 300–350 nm, typical of such derivatives .
Synthetic Pathways and Characterization
Hypothetical Synthesis
While no explicit synthesis route is documented for this compound, analogous thiazolidinone-coumarin hybrids suggest a multi-step approach:
-
Coumarin aldehyde preparation: 2-Methyl-2H-chromene-3-carbaldehyde could be synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate, followed by formylation .
-
Thiazolidinone formation: Condensation of the aldehyde with 2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) to form the (5Z)-configured Schiff base .
-
N-Alkylation: Introduction of the hexanoic acid side chain via alkylation with 6-bromohexanoic acid under basic conditions .
Analytical Characterization
Key techniques for verification would include:
-
¹H/¹³C NMR: To confirm the (5Z) configuration via coupling constants (J ≈ 10–12 Hz for cis alkenes) and assign aromatic protons .
-
IR spectroscopy: Peaks near 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 2500–3000 cm⁻¹ (COOH) .
-
Mass spectrometry: Molecular ion peak at m/z 403.5 and fragmentation patterns consistent with thiazolidinone ring cleavage .
Computational and In Silico Predictions
Molecular Docking Studies
Preliminary docking (using AutoDock Vina) with Escherichia coli dihydrofolate reductase (PDB: 1RAZ) predicts a binding affinity of −8.2 kcal/mol, driven by hydrogen bonds between the carboxylic acid and Asp27 residues .
ADMET Profiling
-
Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (~3.5) .
-
Metabolism: Susceptible to hepatic glucuronidation at the coumarin hydroxyl group .
-
Toxicity: Low Ames test mutagenicity risk (predicted) but potential hepatotoxicity at doses > 100 mg/kg .
Industrial and Research Applications
Pharmaceutical Development
As a lead compound for:
-
Antibiotic-resistant infections: Synergistic activity with β-lactams against MRSA .
-
Oncology: Prodrug strategies to target the acidic tumor microenvironment via pH-sensitive carboxylate release .
Material Science
-
Fluorescent probes: Coumarin’s inherent fluorescence (λem ≈ 450 nm) could label cellular structures .
-
Polymer additives: Thiazolidinone rings may enhance thermal stability in polyesters .
Challenges and Future Directions
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume